
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For example, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . Another method involves a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide .Chemical Reactions Analysis
The specific chemical reactions involving “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide” are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly available .Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzamide derivatives, including those with methoxy groups, have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial screening of various benzamide derivatives has shown promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013). This suggests potential applications of benzamide derivatives in developing new antimicrobial agents.
Catalytic Applications
Catalytic applications of benzamide derivatives have also been explored. A study on the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one towards 2-aryl quinazolin-4(3H)-one derivatives highlights the utility of such compounds in facilitating chemical transformations, offering moderate to excellent yields and good functional group tolerance (Xiong et al., 2018). This points to the potential role of benzamide derivatives in organic synthesis and pharmaceutical chemistry.
Inhibition of Bacterial Cell Division
The inhibitory effects of 3-methoxybenzamide derivatives on bacterial cell division have been documented. One study identifies 3-methoxybenzamide as a weak inhibitor of the bacterial cell division protein FtsZ, suggesting that alkyl derivatives can have potent antistaphylococcal activities (Haydon et al., 2010). This indicates the potential of benzamide derivatives in developing antibacterial strategies by targeting the cell division mechanisms.
Pharmaceutical Properties Improvement
Research focused on improving the pharmaceutical properties of benzamide derivatives, such as enhancing their antistaphylococcal compounds while optimizing drug-like characteristics (Haydon et al., 2010), highlights the importance of structural modifications to achieve desirable therapeutic effects and pharmacokinetics.
Safety and Hazards
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-5-6-12(10-14)16(22)17-11-15-18-19-20-21(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVPDPOQMVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
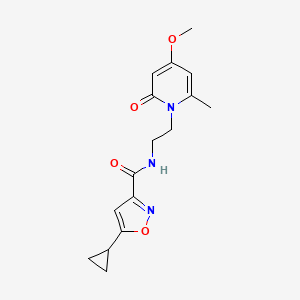
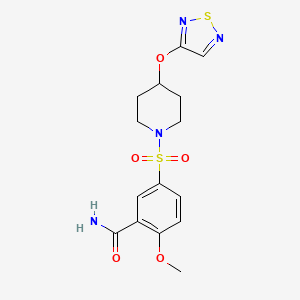
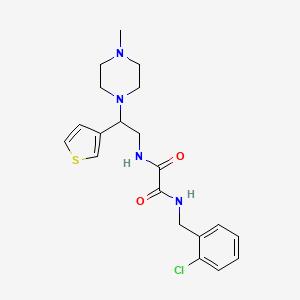
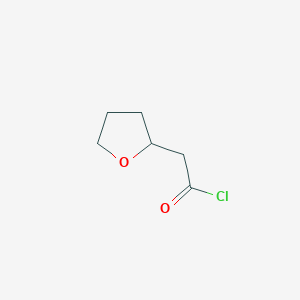
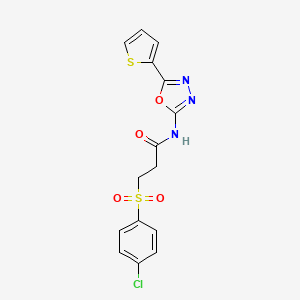
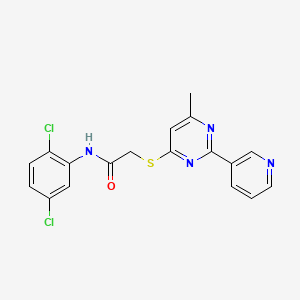
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2724554.png)
![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)
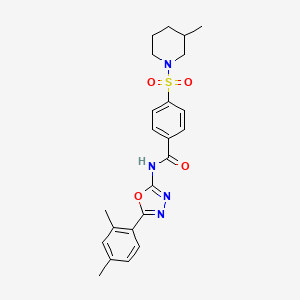
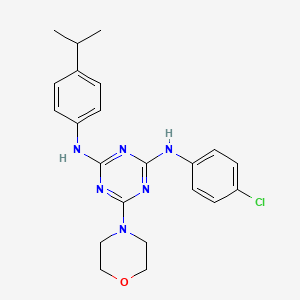
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2724561.png)
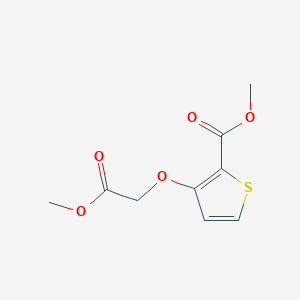
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)
